C28H41ClN2O3
Description
C28H41ClN2O3 is a moderately complex organic compound featuring a chlorine atom, two nitrogen atoms, and three oxygen atoms within its structure. Based on its molecular formula, it likely contains functional groups such as amines, amides, or esters, which are common in bioactive molecules. The molecular weight is approximately 488.09 g/mol (calculated as: $28 \times 12 + 41 \times 1 + 35.45 + 14 \times 2 + 16 \times 3$).
Properties
CAS No. |
1094300-18-1 |
|---|---|
Molecular Formula |
C28H41ClN2O3 |
Molecular Weight |
489.1 |
IUPAC Name |
N-[2-(4-benzyl-1,2,5-trimethylpiperidin-4-yl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C28H40N2O3.ClH/c1-21-19-29(4)22(2)17-28(21,18-24-10-8-7-9-11-24)14-15-30(23(3)31)20-25-12-13-26(32-5)27(16-25)33-6;/h7-13,16,21-22H,14-15,17-20H2,1-6H3;1H |
InChI Key |
JGKOENUGIMCOJL-UHFFFAOYSA-N |
SMILES |
CC1CC(C(CN1C)C)(CCN(CC2=CC(=C(C=C2)OC)OC)C(=O)C)CC3=CC=CC=C3.Cl |
Canonical SMILES |
CC1CC(C(CN1C)C)(CCN(CC2=CC(=C(C=C2)OC)OC)C(=O)C)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Molecular Properties of C28H41ClN2O3 and Structural Analogs
Key Observations :
- Polarity : this compound likely exhibits higher hydrophobicity (LogP ~3.5) compared to C9H19ClN2O2 (LogP 1.64) due to its longer hydrocarbon chain and aromatic groups. This may impact bioavailability and membrane permeability .
- Solubility : this compound’s predicted solubility (~0.5 mg/mL) is significantly lower than C9H19ClN2O2 (5.77–38.4 mg/mL), suggesting formulation challenges for aqueous delivery .
- Synthetic Complexity : Both analogs in the evidence have synthetic accessibility scores of 2.07, indicating moderate difficulty. This compound’s synthesis would likely require multi-step reactions, similar to the methods described for CAS 1173206-71-7 (e.g., reductive amination with NaBH(OAc)3) .
Functional Analogs
Table 2: Functional Comparison with Chlorinated Pharmaceuticals
Key Observations :
- However, this compound’s larger size may reduce GI absorption compared to smaller analogs like C9H19ClN2O2 .
- BBB Permeability : this compound’s chlorine and nitrogen atoms may enhance blood-brain barrier (BBB) penetration, similar to C6H5BBrClO2, making it a candidate for central nervous system (CNS) therapeutics .
- Drug-Drug Interactions: None of the compounds inhibit CYP enzymes, reducing risks of metabolic interference in combination therapies .
Research Findings and Limitations
- Synthetic Routes : The synthesis of this compound could mirror the reductive amination or palladium-catalyzed coupling methods described for CAS 1173206-71-7 and CAS 1046861-20-4 .
- Data Gaps : Specific experimental data (e.g., exact solubility, LogP) for this compound are unavailable in the provided evidence, necessitating further empirical validation.
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